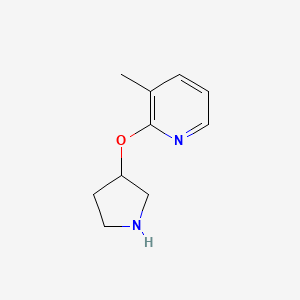
(R)-1-(2-Isopropylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Isopropylphenyl)ethan-1-ol is a chiral alcohol compound with the molecular formula C11H16O It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Isopropylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Isopropylphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2-Isopropylphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group in ®-1-(2-Isopropylphenyl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: ®-1-(2-Isopropylphenyl)ethanone
Reduction: ®-1-(2-Isopropylphenyl)ethan-1-ol
Substitution: ®-1-(2-Isopropylphenyl)ethyl chloride
Scientific Research Applications
®-1-(2-Isopropylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Isopropylphenyl)ethan-1-ol depends on its specific application. In biocatalysis, the compound may act as a substrate for enzymes, undergoing transformations to produce desired products. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
®-1-(2-Isopropylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-(2-Isopropylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(2-Isopropylphenyl)ethanone: The corresponding ketone, which can be reduced to form the alcohol.
1-(2-Isopropylphenyl)ethyl chloride: The chloride derivative, which can be synthesized through substitution reactions.
The uniqueness of ®-1-(2-Isopropylphenyl)ethan-1-ol lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1R)-1-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
InChI Key |
HDGKECNHQTVLTQ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(C)C)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



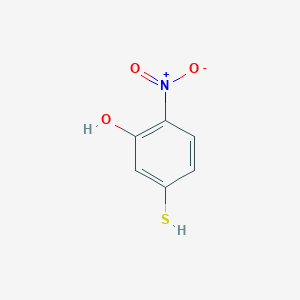
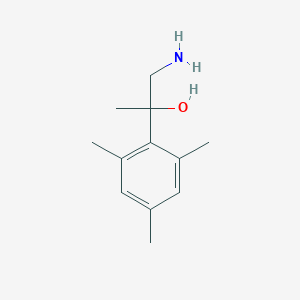
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)


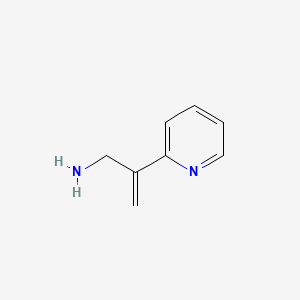

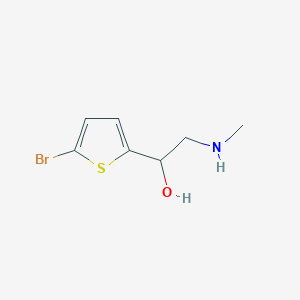
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)

